molecular formula C12H15NO4S B3000902 Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate CAS No. 866144-44-7

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate

Cat. No.: B3000902
CAS No.: 866144-44-7
M. Wt: 269.32
InChI Key: KPSGAZCXJZAKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activities in Biochemical Assays

One notable application of compounds related to Methyl 2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxylate is their role as inhibitors in biochemical assays. A study highlighted the synthesis of analogous compounds that acted as potent inhibitors of HCV NS5B polymerase, demonstrating significant inhibitory activities in biochemical and replicon assays (Ellis et al., 2008).

Antitumor Activity

Another important application is in the field of antitumor activity. Compounds structurally similar to Methyl 2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxylate have been synthesized and evaluated for their antitumor properties. For instance, certain derivatives have shown notable in vitro antitumor activity, as tested in National Cancer Institute screenings (Brzozowski, Sa̧czewski, & Gdaniec, 2003).

Analgesic Potential

Research has also explored the potential analgesic properties of related compounds. For example, a study developed a synthetic method to prepare certain benzothiazine-3-carboxamides with high analgesic activity identified through pharmacological screening (Ukrainets et al., 2014).

Photochemical Studies

Photochemical reactions of related compounds have been investigated to understand their behavior under specific conditions. For instance, a study on 2-(4-thiazolyl)-1H-benzimidazole, a similar compound, in the presence of singlet oxygen revealed insights into potential photoreactions and their mechanisms (Mahran, Sidky, & Wamhoff, 1983).

Spectroscopic Studies

Spectroscopic studies are another application area, focusing on the solvent effects on molecular aggregation of related compounds. Such research offers insights into the molecular interactions and structural properties under different conditions (Matwijczuk et al., 2016).

Safety and Hazards

The compound is labeled as an irritant . This means it may cause skin irritation or serious eye irritation. Therefore, it should be handled with care, and appropriate safety measures should be taken when working with it. A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

Properties

IUPAC Name

methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-12(14)10-4-2-3-5-11(10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSGAZCXJZAKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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